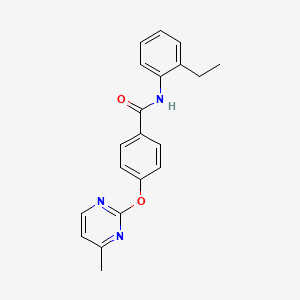
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a pyrimidin-2-yl group attached to a piperidin-4-yl group, which is further connected to a cinnamamide group .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The molecules are likely connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Mécanisme D'action
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes and pathways, influencing cell differentiation, division, metabolism, and communication .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The interaction of this compound with tyrosine kinases affects various biochemical pathways. By inhibiting the activity of tyrosine kinases, it can disrupt the phosphorylation process, leading to changes in the activation state of many proteins and influencing numerous cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on tyrosine kinases. By inhibiting these enzymes, it can influence a wide range of cellular processes, potentially leading to changes in cell behavior .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide in lab experiments is that it can be synthesized in the laboratory, which allows for precise control over the purity and concentration of the compound. This compound has also been found to have low toxicity in animal models, which makes it a potentially safe compound to use in research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide. One area of research is to further investigate its mechanism of action and to identify the specific enzymes or signaling pathways that it targets. Another area of research is to study its potential use in combination with other drugs or therapies for the treatment of cancer or neurodegenerative disorders. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide can be synthesized in the laboratory using a multi-step process. The synthesis starts with the reaction of 2-chloropyrimidine with piperidine to form 1-(pyrimidin-2-yl)piperidine. This compound is then reacted with 4-chlorobenzaldehyde to form N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-chlorobenzamide. Finally, this compound is reacted with cinnamaldehyde to form this compound.
Applications De Recherche Scientifique
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide has been found to have various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to have anti-tumor activity in various cancer cell lines, and it has been shown to inhibit the growth of cancer cells. In addition, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-8,11-12,17H,9-10,13-15H2,(H,22,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPYWYZANBXKB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)

![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2901478.png)
![2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2901479.png)


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2901485.png)

![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2901488.png)

